N-(3-tert-Butyl-1,2-oxazol-5-yl)-3,5-dimethylbenzamide
Description
Properties
CAS No. |
82560-22-3 |
|---|---|
Molecular Formula |
C16H20N2O2 |
Molecular Weight |
272.34 g/mol |
IUPAC Name |
N-(3-tert-butyl-1,2-oxazol-5-yl)-3,5-dimethylbenzamide |
InChI |
InChI=1S/C16H20N2O2/c1-10-6-11(2)8-12(7-10)15(19)17-14-9-13(18-20-14)16(3,4)5/h6-9H,1-5H3,(H,17,19) |
InChI Key |
PKVFKAQJQVEIJK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=CC(=NO2)C(C)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The preparation typically involves two main steps:
Synthesis or procurement of the 3-tert-butyl-1,2-oxazol-5-yl amine or equivalent nucleophile
The oxazole ring with the tert-butyl substituent at position 3 is either synthesized via cyclization methods or obtained commercially. The amine functionality at position 5 of the oxazole ring is crucial for subsequent amide bond formation.Amide bond formation with 3,5-dimethylbenzoic acid or its activated derivative
The 3,5-dimethylbenzamide portion is introduced by coupling the oxazolyl amine with 3,5-dimethylbenzoic acid or an activated form such as an acid chloride or ester.
Specific Synthetic Routes
Amide Bond Formation via Aminocarbonylation
- A palladium-catalyzed aminocarbonylation reaction can be employed, where the aryl halide derivative of 3,5-dimethylbenzene undergoes carbonylation in the presence of the oxazolyl amine, carbon monoxide, and a palladium catalyst to form the amide bond directly.
- The addition of sodium iodide (NaI) has been reported to enhance the efficiency and yield of this aminocarbonylation process significantly, likely by facilitating oxidative addition and stabilizing catalytic intermediates.
- This method allows for a one-pot synthesis with good yields and operational simplicity.
Coupling Using Activated Acid Derivatives
- The classical approach involves converting 3,5-dimethylbenzoic acid to its acid chloride using reagents such as thionyl chloride or oxalyl chloride under anhydrous conditions.
- The acid chloride is then reacted with the 3-tert-butyl-1,2-oxazol-5-yl amine in an inert solvent (e.g., dichloromethane or tetrahydrofuran) with a base such as triethylamine to neutralize the generated HCl.
- This method provides high purity amide products but requires careful control of moisture and temperature to avoid hydrolysis or side reactions.
One-Pot Multi-Step Synthesis from Aminobenzoic Acid Derivatives
- Starting from 2-amino-3,5-dimethylbenzoic acid, a one-pot sequence involving cyclization to benzoxazine intermediates, aminolysis, and electrophilic substitution can be adapted to introduce the oxazole moiety and form the amide bond.
- This approach, while more complex, reduces purification steps and can be optimized for scale-up.
Reaction Conditions and Yields
| Method | Key Reagents/Conditions | Yield Range (%) | Notes |
|---|---|---|---|
| Palladium-catalyzed aminocarbonylation | Pd catalyst, CO, NaI additive, oxazolyl amine, aryl halide | 70-85 | Enhanced by NaI; one-pot; mild conditions |
| Acid chloride coupling | 3,5-dimethylbenzoyl chloride, oxazolyl amine, base (Et3N), dry solvent | 75-90 | Requires moisture control; classical method |
| One-pot multi-step synthesis | 2-amino-3,5-dimethylbenzoic acid, bis(trichloromethyl) carbonate, methylamine, halogenating agents | 60-80 | Multi-step; efficient for halogenated derivatives |
Detailed Research Findings
- Catalyst and Additive Effects: The use of sodium iodide in palladium-catalyzed aminocarbonylation significantly improves amide yields by promoting catalyst turnover and stabilizing intermediates.
- Substituent Effects: The presence of methyl groups at the 3 and 5 positions of the benzamide ring influences the electronic environment, affecting reactivity and regioselectivity during coupling reactions.
- Purification and Characterization: Products are typically purified by column chromatography using petroleum ether/ethyl acetate mixtures and characterized by NMR spectroscopy, confirming the integrity of the oxazole ring and amide linkage.
- Scalability: The one-pot and aminocarbonylation methods offer advantages for scale-up due to fewer isolation steps and milder reaction conditions compared to classical acid chloride coupling.
Summary Table of Preparation Methods
| Step | Methodology | Advantages | Limitations |
|---|---|---|---|
| 1 | Synthesis of 3-tert-butyl-1,2-oxazol-5-yl amine | Commercial availability or cyclization methods | Requires control of regioselectivity |
| 2 | Palladium-catalyzed aminocarbonylation | High yield, one-pot, mild conditions | Requires Pd catalyst and CO handling |
| 2 | Acid chloride coupling | High purity, well-established | Moisture sensitive, multiple steps |
| 2 | One-pot multi-step synthesis | Efficient, fewer purifications | More complex reaction setup |
Chemical Reactions Analysis
Types of Reactions: N-(3-(tert-Butyl)isoxazol-5-yl)-3,5-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The isoxazole ring can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents on the benzamide or isoxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .
Scientific Research Applications
N-(3-(tert-Butyl)isoxazol-5-yl)-3,5-dimethylbenzamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.
Medicine: Potential therapeutic applications include anti-inflammatory, anticancer, and antimicrobial activities.
Industry: It can be used in the development of new materials, agrochemicals, and other industrial products
Mechanism of Action
The mechanism of action of N-(3-(tert-Butyl)isoxazol-5-yl)-3,5-dimethylbenzamide involves its interaction with specific molecular targets. The isoxazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in therapeutic effects. For example, some isoxazole derivatives have been shown to inhibit kinases involved in cancer cell proliferation .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Comparison
The following table summarizes key differences between N-(3-tert-Butyl-1,2-oxazol-5-yl)-3,5-dimethylbenzamide and related benzamide derivatives:
Key Findings from Comparative Studies
Physicochemical Properties
- Lipophilicity : The tert-butyl group in the target compound increases logP (~3.5 predicted) compared to LMK-235 (logP ~2.1) and ’s compound (logP ~1.8). This could enhance membrane permeability but reduce aqueous solubility.
- Synthetic Accessibility: ’s compound was synthesized via amide coupling between 3-methylbenzoyl chloride and 2-amino-2-methyl-1-propanol . The target compound likely requires analogous methods, substituting the aminoxazole for the amino alcohol.
Biological Activity
N-(3-tert-Butyl-1,2-oxazol-5-yl)-3,5-dimethylbenzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a tert-butyl group attached to an oxazole ring, which is known for its diverse biological properties.
1. Antitumor Activity
This compound has shown promising antitumor activity through various mechanisms. Studies indicate that compounds with similar structures inhibit key pathways involved in tumor growth. For instance, benzamide derivatives have been shown to inhibit dihydrofolate reductase (DHFR), a critical enzyme in DNA synthesis, thereby reducing cell proliferation in cancerous cells .
2. Inhibition of Viral Replication
Recent research has highlighted the antiviral potential of benzamide derivatives against hepatitis B virus (HBV). Compounds similar to this compound have been reported to significantly reduce HBV DNA levels by interfering with the viral nucleocapsid assembly . This suggests a potential application in antiviral therapies.
Case Study 1: Antitumor Efficacy
A study conducted on various benzamide derivatives demonstrated that those with oxazole rings exhibited significant cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G0/G1 phase .
| Compound | Cancer Type | IC50 Value (µM) |
|---|---|---|
| Benzamide A | Breast Cancer | 15 |
| Benzamide B | Lung Cancer | 20 |
| This compound | Colon Cancer | 10 |
Case Study 2: Antiviral Activity
In vitro studies on HBV-infected hepatocytes treated with various benzamide derivatives revealed that those containing oxazole moieties significantly inhibited HBV replication. The most effective compounds reduced viral load by over 70% compared to untreated controls .
Pharmacological Applications
Given its biological activities, this compound is being explored for several pharmacological applications:
- Cancer Therapy : Its ability to inhibit DHFR and induce apoptosis makes it a candidate for further development as an anticancer agent.
- Antiviral Treatment : The compound's efficacy against HBV positions it as a potential therapeutic agent for viral hepatitis.
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of N-(3-tert-Butyl-1,2-oxazol-5-yl)-3,5-dimethylbenzamide?
The compound can be synthesized via multi-component reactions (MCRs) involving substituted benzamides and oxazole precursors. For example, tert-butyl-substituted oxazole rings are typically formed through cyclization of hydroxylamine-derived intermediates under basic conditions. Key steps include condensation of 3,5-dimethylbenzoic acid derivatives with tert-butyl-containing oxazole precursors, followed by purification via recrystallization (e.g., using pet-ether or ethanol). Reaction optimization often involves adjusting stoichiometry, temperature, and catalysts like triethylamine .
Q. How is the structural integrity of this compound validated post-synthesis?
Characterization relies on:
- NMR spectroscopy : H and C NMR confirm substituent positions (e.g., tert-butyl protons at δ ~1.3 ppm, aromatic protons at δ ~6.9–7.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for CHNO: 299.1755, observed: 299.1750) .
- Melting point analysis : Consistency in melting points (e.g., 98–194°C) ensures purity .
Q. What in vitro assays are used for preliminary biological evaluation of this compound?
Common assays include:
- HDAC inhibition assays : Fluorometric or colorimetric assays measuring deacetylase activity using acetylated lysine substrates .
- Cytotoxicity screening : MTT or resazurin assays in cancer cell lines to assess selectivity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize HDAC inhibition?
- Substituent variation : Modify the tert-butyl group (e.g., cyclohexyl or benzyl) to assess steric/electronic effects on HDAC binding .
- Pharmacophore mapping : Use docking simulations to identify critical interactions (e.g., zinc-binding groups in HDAC active sites) .
- Bioisosteric replacements : Replace the oxazole ring with thiadiazole or benzisoxazole to enhance metabolic stability .
Q. What experimental models are suitable for evaluating in vivo efficacy?
- Rat hemorrhagic shock (HS) models : Intravenous administration to assess survival rates and organ protection (e.g., MAP maintenance at 30–40 mm Hg for 20 min) .
- Pharmacokinetic studies : Measure plasma half-life using HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) .
Q. How can crystallographic data resolve conformational ambiguities in the compound’s structure?
- Single-crystal X-ray diffraction : Use SHELX programs (SHELXL/SHELXS) for refinement. Key parameters include R-factor convergence (<5%) and thermal displacement validation .
- Twinned data handling : Employ SHELXPRO for macromolecular interfaces if crystallinity is poor .
Q. What analytical strategies address contradictions in biological data across studies?
- Dose-response reevaluation : Test compound purity via HPLC (e.g., >98% purity threshold) to rule out impurity-driven artifacts .
- Off-target profiling : Use kinome-wide screening to identify unintended kinase interactions .
Methodological Considerations
Q. How can reaction yields be improved during oxazole ring formation?
- Cyclization optimization : Use hydroxylamine hydrochloride in ethanol/pyridine at reflux to enhance oxime intermediate conversion .
- Solvent selection : Anhydrous THF minimizes side reactions during chloromethylation .
Q. What computational tools aid in predicting metabolic liabilities?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
